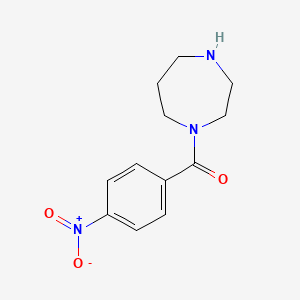

1-(4-Nitrobenzoyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

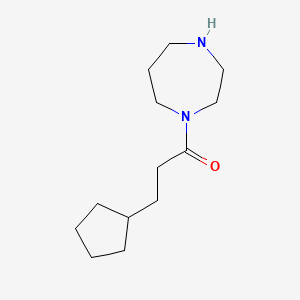

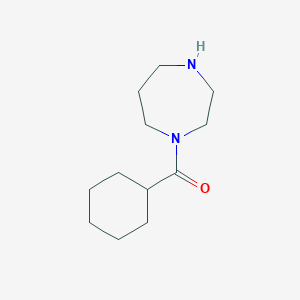

The compound “1-(4-Nitrobenzoyl)-1,4-diazepane” seems to be a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. They are used in various fields including medicinal chemistry due to their wide range of biological activities . The “4-Nitrobenzoyl” part suggests the presence of a nitro group (-NO2) and a benzoyl group (C6H5CO-), which are common in many bioactive compounds .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving amines and acyl chlorides . For instance, 4-Nitrobenzoyl chloride is a common reagent used in the synthesis of various organic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, 4-Nitrobenzoic acid, a related compound, is a light yellow crystalline powder with a melting point of 237 °C .Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2- [3 (4)-nitrobenzoyl]-1,1,3,3-tetracyanopropenides, have been studied for their tuberculostatic activity . The nitro group in these compounds plays a significant role in pharmaceutical chemistry, contributing to the design and development of various drugs with therapeutic benefits .

Mode of Action

Nitro compounds, including those with benzoyl groups, are known to undergo reduction by nadph to yield nitrotoluene . This reduction could potentially lead to the formation of reactive intermediates that interact with cellular targets.

Biochemical Pathways

Nitrobenzoyl compounds have been associated with the synthesis of important heterocyclic compounds . These compounds are often involved in various biological activities, including antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .

Pharmacokinetics

Nitro compounds are known for their high dipole moments, which could influence their absorption and distribution within the body .

Result of Action

Compounds with similar structures have shown promising results in in vitro screenings for tuberculostatic activity .

Action Environment

The stability and reactivity of nitro compounds can be influenced by factors such as temperature, ph, and the presence of reducing agents .

Orientations Futures

Propriétés

IUPAC Name |

1,4-diazepan-1-yl-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c16-12(14-8-1-6-13-7-9-14)10-2-4-11(5-3-10)15(17)18/h2-5,13H,1,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUMHTSFHGEGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)

![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)